1-(5-fluoropyrimidin-2-yl)-4-(9H-xanthene-9-carbonyl)piperazin-2-one
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Overview
Description
1-(5-fluoropyrimidin-2-yl)-4-(9H-xanthene-9-carbonyl)piperazin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a fluoropyrimidine moiety, a xanthene core, and a piperazinone ring. Compounds with such structures are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-fluoropyrimidin-2-yl)-4-(9H-xanthene-9-carbonyl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the fluoropyrimidine moiety: This can be achieved through nucleophilic substitution reactions involving fluorine-containing reagents.
Synthesis of the xanthene core: This step may involve cyclization reactions starting from appropriate aromatic precursors.
Coupling of the fluoropyrimidine and xanthene units: This can be done using coupling reagents such as EDCI or DCC in the presence of a base.
Formation of the piperazinone ring: This step might involve cyclization reactions under specific conditions such as heating or using a catalyst.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(5-fluoropyrimidin-2-yl)-4-(9H-xanthene-9-carbonyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate or in drug delivery systems.
Industry: Applications in materials science, such as the development of new polymers or dyes.
Mechanism of Action
The mechanism of action of 1-(5-fluoropyrimidin-2-yl)-4-(9H-xanthene-9-carbonyl)piperazin-2-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The fluoropyrimidine moiety might inhibit nucleotide synthesis, while the xanthene core could interact with cellular membranes or proteins.
Comparison with Similar Compounds
Similar Compounds
1-(5-fluoropyrimidin-2-yl)-4-(9H-xanthene-9-carbonyl)piperazine: Lacks the piperazinone ring.
1-(5-chloropyrimidin-2-yl)-4-(9H-xanthene-9-carbonyl)piperazin-2-one: Contains a chlorine atom instead of fluorine.
1-(5-fluoropyrimidin-2-yl)-4-(9H-xanthene-9-carbonyl)morpholine: Contains a morpholine ring instead of piperazinone.
Uniqueness
1-(5-fluoropyrimidin-2-yl)-4-(9H-xanthene-9-carbonyl)piperazin-2-one is unique due to the combination of its fluoropyrimidine, xanthene, and piperazinone moieties. This unique structure may confer specific biological activities and chemical properties that are distinct from similar compounds.
Properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(9H-xanthene-9-carbonyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3/c23-14-11-24-22(25-12-14)27-10-9-26(13-19(27)28)21(29)20-15-5-1-3-7-17(15)30-18-8-4-2-6-16(18)20/h1-8,11-12,20H,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTPTOZUJJHGKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=NC=C(C=N5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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